2,8-Diazaspiro[4.5]dec-1-en-1-amine
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Overview
Description
2,8-Diazaspiro[45]dec-1-en-1-amine is a spirocyclic compound characterized by a unique structure that includes a spiro linkage between two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Diazaspiro[4.5]dec-1-en-1-amine typically involves the formation of the spirocyclic ring system through a series of organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a diamine with a suitable carbonyl compound can lead to the formation of the spirocyclic structure. The reaction conditions often involve the use of solvents like toluene and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2,8-Diazaspiro[4.5]dec-1-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or other reduced forms of the compound .
Scientific Research Applications
2,8-Diazaspiro[4.5]dec-1-en-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2,8-Diazaspiro[4.5]dec-1-en-1-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory or anti-cancer activities .
Comparison with Similar Compounds
2,8-Diazaspiro[4.5]dec-1-en-1-amine can be compared with other spirocyclic compounds, such as:
2,8-Diazaspiro[4.5]decan-1-one: Known for its selective inhibition of TYK2/JAK1 kinases and potential therapeutic applications in inflammatory diseases.
1-Thia-4,8-Diazaspiro[4.5]decan-3-one: Investigated for its anti-ulcer activity and potential as a therapeutic agent.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C8H15N3 |
---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
2,8-diazaspiro[4.5]dec-1-en-1-amine |
InChI |
InChI=1S/C8H15N3/c9-7-8(3-6-11-7)1-4-10-5-2-8/h10H,1-6H2,(H2,9,11) |
InChI Key |
CXNPFUNWCMPQNW-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CCN=C2N |
Origin of Product |
United States |
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